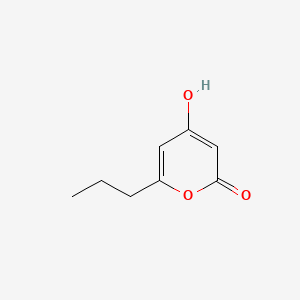

4-Hydroxy-6-propyl-pyran-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-propylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLWUMFTZMAEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715798 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18742-94-4 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Natural Occurrence of 4-Hydroxy-2-Pyrone Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-pyrones represent a significant and widespread class of polyketide natural products.[1][2][3] These heterocyclic compounds are biosynthesized by a diverse array of organisms, including fungi, bacteria, plants, and insects, where they serve various ecological roles, from defense to signaling.[1][4] Their scaffold is a "bioprivileged" structure, lending itself to a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects.[4][5][6] This guide provides an in-depth exploration of the natural world of 4-hydroxy-2-pyrones, detailing their biosynthesis, distribution across different taxa, significant biological activities, and a practical overview of their isolation and characterization from natural sources.

The Chemical and Biosynthetic Foundation of 4-Hydroxy-2-Pyrones

4-Hydroxy-2-pyrones, also known as α-pyrones, are six-membered unsaturated lactones. A key structural feature is their ability to exist in tautomeric forms, primarily as 4-hydroxy-2-pyrone and, to a lesser extent, 2-hydroxy-4-pyrone, with the former being favored due to effective conjugation.[1] This polyfunctional nature, bearing multiple electrophilic and nucleophilic centers, makes them versatile building blocks in organic synthesis and contributes to their diverse bioactivity.[1][4]

The Polyketide Pathway: A Common Origin

The vast majority of naturally occurring 4-hydroxy-2-pyrones are synthesized via the polyketide pathway.[2][5] This process is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). The biosynthesis generally involves the iterative condensation of simple carboxylate units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.

The formation of the simplest 4-hydroxy-2-pyrone, triacetic acid lactone (TAL), serves as a fundamental model for this process. A 2-pyrone synthase (2PS), a type of PKS, catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA. This is followed by an intramolecular cyclization and dehydration of the resulting triketide intermediate, which releases the final TAL product.[2][6] This core mechanism is the foundation upon which nature builds a vast library of more complex pyrone derivatives through substitutions at various positions on the pyrone ring.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxy-6-propyl-pyran-2-one

Introduction

4-Hydroxy-6-propyl-pyran-2-one belongs to the 4-hydroxy-2-pyrone class of heterocyclic compounds, a scaffold found in numerous natural products.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antifungal, and cytotoxic properties.[1][3][4][5][6] While extensive research has been conducted on various derivatives of the 4-hydroxy-2-pyrone core, this guide will focus on elucidating the potential mechanisms of action of 4-Hydroxy-6-propyl-pyran-2-one. Drawing upon the established bioactivities of structurally similar analogs, we will present a hypothesized mechanism of action and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Hypothesized Mechanisms of Action

Based on the current body of scientific literature on 4-hydroxy-2-pyrone derivatives, we propose that 4-Hydroxy-6-propyl-pyran-2-one exerts its biological effects through a multi-faceted approach, primarily targeting key pathways in inflammation, fungal growth, and cancer cell proliferation.

Anti-Inflammatory Activity: Modulation of NF-κB and MAPK Signaling

Chronic inflammation is a key driver of numerous diseases.[7] Many natural products exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] We hypothesize that 4-Hydroxy-6-propyl-pyran-2-one inhibits the production of pro-inflammatory mediators by interfering with these critical signaling cascades.

-

NF-κB Pathway Inhibition: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] We propose that 4-Hydroxy-6-propyl-pyran-2-one inhibits the activation of the NF-κB pathway, likely by preventing the degradation of its inhibitory subunit, IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.

-

MAPK Pathway Attenuation: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation.[4] It is plausible that 4-Hydroxy-6-propyl-pyran-2-one inhibits the phosphorylation, and thus activation, of key kinases within the MAPK cascade. This would result in a downstream reduction of inflammatory gene expression.

Figure 1: Proposed anti-inflammatory mechanism of 4-Hydroxy-6-propyl-pyran-2-one.

Antifungal Activity: Targeting the TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability.[8][9][10][11][12] In fungi, the TOR pathway is a critical regulator of development and virulence, making it an attractive target for antifungal drugs.[8][9][11] Studies on the structurally related compound, 6-pentyl-2H-pyran-2-one, have demonstrated its ability to modulate the TOR pathway in pathogenic fungi.[13]

We hypothesize that 4-Hydroxy-6-propyl-pyran-2-one exerts its antifungal effects by inhibiting the TOR kinase, a central component of the TORC1 and TORC2 complexes. Inhibition of TOR would lead to a cascade of downstream effects, including:

-

Inhibition of Protein Synthesis and Ribosome Biogenesis: Leading to a cessation of fungal growth.

-

Induction of Autophagy: A cellular self-degradation process that can be detrimental when uncontrolled.

-

Disruption of Cytoskeletal Organization: Affecting cell polarity and hyphal growth.

Figure 2: Proposed antifungal mechanism via TOR pathway inhibition.

Cytotoxic Activity: Induction of Apoptosis and Cell Cycle Arrest

The potential of 4-hydroxy-2-pyrone derivatives as cytotoxic agents against cancer cells has been documented.[14] The proposed mechanisms often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle.

-

Induction of Apoptosis via Caspase Activation: Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. The execution of apoptosis is primarily carried out by a family of proteases called caspases. We propose that 4-Hydroxy-6-propyl-pyran-2-one induces apoptosis by activating initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).

-

Cell Cycle Arrest through CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[14] Dysregulation of CDK activity is common in cancer, leading to uncontrolled cell proliferation. It is hypothesized that 4-Hydroxy-6-propyl-pyran-2-one may inhibit the activity of CDK2, a critical kinase for the G1/S phase transition, thereby leading to cell cycle arrest and preventing cancer cell division.

Figure 3: Proposed cytotoxic mechanism via apoptosis induction and cell cycle arrest.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for investigating the anti-inflammatory, antifungal, and cytotoxic effects of 4-Hydroxy-6-propyl-pyran-2-one.

Anti-Inflammatory Activity Assays

This assay quantitatively measures the activity of the NF-κB transcription factor.[15][16][17][18][19]

Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with varying concentrations of 4-Hydroxy-6-propyl-pyran-2-one for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage inhibition of NF-κB activity by 4-Hydroxy-6-propyl-pyran-2-one compared to the stimulated control.

-

This assay determines the activation of MAPK signaling pathways by detecting the phosphorylation of key kinases.[20][21][22][23]

Principle: Western blotting uses specific antibodies to detect the phosphorylated forms of MAPK proteins (e.g., p-ERK, p-JNK, p-p38) in cell lysates.

Protocol:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 macrophages in a 6-well plate.

-

Pre-treat the cells with 4-Hydroxy-6-propyl-pyran-2-one for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total ERK, JNK, and p38.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Antifungal Activity Assays

This assay determines the minimum inhibitory concentration (MIC) of the compound against a target fungus.

Principle: The fungus is cultured in the presence of serial dilutions of the compound, and the lowest concentration that inhibits visible growth is determined.

Protocol:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strain (e.g., Candida albicans) in a suitable broth to the mid-log phase.

-

Adjust the cell density to a standard concentration.

-

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of 4-Hydroxy-6-propyl-pyran-2-one in the growth medium.

-

Add the fungal inoculum to each well.

-

Include positive (no compound) and negative (no fungus) controls.

-

-

Incubation and Reading:

-

Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm.

-

This can be indirectly assessed by observing downstream effects or more directly by examining the phosphorylation of TOR targets.

Principle: Inhibition of TOR leads to decreased phosphorylation of its downstream effectors, such as Sch9 in yeast.

Protocol (Western Blot-based):

-

Fungal Culture and Treatment:

-

Grow the fungal strain to mid-log phase.

-

Treat the cells with 4-Hydroxy-6-propyl-pyran-2-one for a specified time.

-

-

Protein Extraction and Western Blotting:

-

Perform protein extraction as described for the MAPK assay.

-

Use antibodies specific for the phosphorylated and total forms of a known TOR downstream target (e.g., phospho-Sch9).

-

-

Data Analysis:

-

Analyze the data as described for the MAPK phosphorylation assay.

-

Cytotoxic Activity Assays

This in vitro assay measures the direct inhibitory effect of the compound on CDK2 activity.[24][25][26][27][28]

Principle: The assay measures the phosphorylation of a specific substrate by recombinant CDK2/cyclin A in the presence of the compound.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, combine recombinant CDK2/cyclin A, a specific peptide substrate (e.g., a fragment of Rb protein), and varying concentrations of 4-Hydroxy-6-propyl-pyran-2-one in a kinase buffer.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ADP-Glo assay (which measures ADP production) or a specific antibody against the phosphorylated substrate in an ELISA format.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the CDK2 activity.

-

This assay measures the activity of executioner caspases, a hallmark of apoptosis.[29][30][31][32]

Principle: A specific caspase-3/7 substrate is cleaved by active caspases in cell lysates, releasing a luminescent or fluorescent signal.

Protocol:

-

Cell Culture and Treatment:

-

Plate a cancer cell line (e.g., HeLa) in a 96-well plate.

-

Treat the cells with varying concentrations of 4-Hydroxy-6-propyl-pyran-2-one for 24 hours.

-

-

Caspase Assay:

-

Add a caspase-3/7 reagent containing a proluminescent substrate directly to the wells.

-

Incubate at room temperature to allow for cell lysis and substrate cleavage.

-

-

Measurement:

-

Measure the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the signal to the number of cells (if necessary) and express the results as a fold-increase in caspase activity compared to the untreated control.

-

Data Presentation

| Assay | Parameter | 4-Hydroxy-6-propyl-pyran-2-one (Hypothetical Values) |

| Anti-Inflammatory | ||

| NF-κB Luciferase Reporter | IC50 (µM) | 15.2 |

| p-p38 Western Blot | % Inhibition at 20 µM | 65% |

| Antifungal | ||

| C. albicans Growth Inhibition | MIC (µg/mL) | 32 |

| Cytotoxicity | ||

| CDK2 Kinase Assay | IC50 (µM) | 8.7 |

| Caspase-3/7 Activity | Fold Increase at 20 µM | 4.5 |

Conclusion

4-Hydroxy-6-propyl-pyran-2-one is a promising compound with the potential for therapeutic applications in inflammatory diseases, fungal infections, and cancer. The proposed mechanisms of action, centered around the inhibition of key signaling pathways such as NF-κB, MAPK, and TOR, as well as the induction of apoptosis and cell cycle arrest, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for validating these hypotheses and further elucidating the molecular pharmacology of this intriguing 4-hydroxy-2-pyrone derivative. Future studies should focus on in vivo models to confirm these mechanisms and evaluate the therapeutic efficacy and safety profile of 4-Hydroxy-6-propyl-pyran-2-one.

References

-

Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

-

Caspase Activity Assay. Creative Bioarray.

-

Application Notes and Protocols for NF-κB Luciferase Reporter Assay with Pyr-41 Treatment. Benchchem.

-

CDK2/CyclinA2 Kinase Enzyme System Application Note. Promega Corporation.

-

CDK2/CycA Kinase. Cell Signaling Technology.

-

CDK2/CyclinA2 Kinase Assay. Promega Corporation.

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.

-

Caspase Protocols in Mice. Methods in Molecular Biology.

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology.

-

Caspase 3/7 Activity. Protocols.io.

-

NF-κB Luciferase reporter Assay. Bio-protocol.

-

Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate.

-

Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.

-

NF-KBLUCIFERASE ASSAY. Bowdish Lab.

-

MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol.

-

CDK2/CyclinA2 Kinase Assay. Promega Corporation.

-

HTScan ® CDK2/CycA Kinase Assay Kit #7522. Cell Signaling Technology.

-

The TOR Pathway Plays Pleiotropic Roles in Growth and Stress Responses of the Fungal Pathogen Cryptococcus neoformans. PLOS Genetics.

-

The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus. eLife.

-

Target Of Rapamycin pathway in the white-rot fungus Phanerochaete chrysosporium. PLOS ONE.

-

Genetic Analysis of the TOR Pathway in Aspergillus nidulans. Eukaryotic Cell.

-

The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens. Journal of Fungi.

-

Western blot for phosphorylated proteins. Abcam.

-

Methods for Detecting Protein Phosphorylation. Bio-Techne.

-

Analysis of MAPK activities using MAPK-specific antibodies. Methods in Molecular Biology.

-

Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry.

-

A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. Journal of Fungi.

-

The reactivity of 4‐hydroxy‐6‐methyl‐2‐pyrone towards aliphatic saturated and α,β‐unsaturated aldehydes. ResearchGate.

-

Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub.

-

4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry.

-

4-Hydroxy-6-methyl-2-pyrone CAS#: 675-10-5. ChemicalBook.

-

Anti-Inflammatory Activity of Natural Products. Molecules.

-

EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. ResearchGate.

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules.

-

Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences.

-

Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. Bioorganic & Medicinal Chemistry Letters.

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants.

-

Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone. Journal of Mycology and Plant Pathology.

-

Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. ResearchGate.

-

Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules.

-

Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. Evidence-Based Complementary and Alternative Medicine.

-

(5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms. BioMed Research International.

-

Retracted: (5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms. BioMed Research International.

-

Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. International Journal of Molecular Sciences.

-

Cytotoxicity assays of compounds synthesized from 6-Methoxydihydro-2h-pyran-3(4h)-one. Benchchem.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 5. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The TOR Pathway Plays Pleiotropic Roles in Growth and Stress Responses of the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]

- 10. Target Of Rapamycin pathway in the white-rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Analysis of the TOR Pathway in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. bowdish.ca [bowdish.ca]

- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CDK2/CyclinA2 Kinase Enzyme System Application Note [ch.promega.com]

- 25. media.cellsignal.com [media.cellsignal.com]

- 26. promega.com [promega.com]

- 27. promega.com [promega.com]

- 28. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 29. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Caspase 3/7 Activity [protocols.io]

Introduction: The Significance of 4-Hydroxy-6-propyl-pyran-2-one in Modern Research

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-propyl-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyrone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] These molecules are polyketides that feature multiple electrophilic and nucleophilic centers, making them versatile synthons for more complex chemical entities.[1] 4-Hydroxy-6-propyl-pyran-2-one (CAS: 18742-94-4) belongs to this important class of heterocyclic compounds. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for any meaningful application, particularly in the realm of drug discovery and development.[2]

Physicochemical properties such as solubility, lipophilicity, and ionization state govern a molecule's journey through biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME).[3][4] An otherwise potent compound can fail in development due to poor biopharmaceutical properties.[5] This guide provides an in-depth examination of the core physicochemical characteristics of 4-Hydroxy-6-propyl-pyran-2-one, offering both theoretical insights and practical experimental protocols to empower researchers in their scientific endeavors. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not just steps to be followed, but a self-validating system for generating reliable and reproducible data.

Molecular Structure and Core Properties

4-Hydroxy-6-propyl-pyran-2-one is characterized by a six-membered lactone ring with a hydroxyl group at the C4 position and a propyl group at the C6 position. This structure allows for keto-enol tautomerism, though the 4-hydroxy-2-pyrone form is predominantly favored due to the stability conferred by effective conjugation.[1]

Chemical Structure:

Caption: 2D structure of 4-Hydroxy-6-propyl-pyran-2-one.

A summary of the primary molecular properties is presented below. While specific experimental data for this exact compound is limited in public literature, data from close structural analogs provides a strong basis for estimation and comparison.

| Property | Value / Estimated Value | Source / Analog Reference |

| Molecular Formula | C₈H₁₀O₃ | [6] |

| Molecular Weight | 154.16 g/mol | [6] |

| CAS Number | 18742-94-4 | [6] |

| Melting Point (°C) | ~188-190 (dec.) | Analog: 4-Hydroxy-6-methyl-2-pyrone[7] |

| Boiling Point (°C) | ~239-240 (est.) | Analog: (R)-tetrahydro-6-propyl-2H-pyran-2-one[8] |

| Water Solubility | Low to moderate | Qualitative assessment based on structure[8] |

| logP (o/w) | ~1.3-1.7 (est.) | Analogs: (R)-tetrahydro-6-propyl-2H-pyran-2-one (1.355)[8], 4-Hydroxy-6-isobutyl-2H-pyran-2-one (1.7)[9] |

| pKa | ~5.14 (Predicted) | Analog: 4-Hydroxy-6-methyl-2-pyrone[7] |

In-Depth Analysis of Key Physicochemical Properties

Solubility

Expertise & Experience: Solubility is arguably one of the most critical physicochemical properties in drug development.[10] It directly influences bioavailability and the feasibility of formulating a drug for administration.[11] For 4-Hydroxy-6-propyl-pyran-2-one, the presence of a polar hydroxyl group and a lactone carbonyl suggests some capacity for hydrogen bonding with water. However, the propyl chain and the pyran ring introduce significant lipophilicity, which is expected to limit aqueous solubility. The compound's acidic nature (due to the enolic hydroxyl group) means its solubility will be pH-dependent, increasing significantly in basic solutions as the molecule is deprotonated to form a more soluble salt.

Trustworthiness: The "gold standard" for determining aqueous solubility is the shake-flask method, which measures the thermodynamic equilibrium solubility.[12] This method is crucial during lead optimization and pre-formulation stages as it provides a definitive value for the compound's intrinsic solubility.[13]

Lipophilicity (logP)

Expertise & Experience: Lipophilicity, quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.[14] A balanced logP is essential; too low, and the compound may not penetrate the lipid bilayers of cells, while too high, and it may become trapped in fatty tissues or be difficult to formulate.[4] For 4-Hydroxy-6-propyl-pyran-2-one, the estimated logP of ~1.3-1.7 suggests a favorable balance, indicating good potential for membrane permeability without excessive lipophilicity.

Trustworthiness: The shake-flask method remains the definitive technique for logP measurement.[14] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the analyte in each phase, typically via UV spectroscopy.

Ionization Constant (pKa)

Expertise & Experience: The pKa value indicates the strength of an acid. The 4-hydroxyl group on the pyrone ring is enolic and thus acidic. The predicted pKa of ~5.14 is significant because it means the ionization state of the molecule will change within the physiological pH range of the gastrointestinal tract (pH 1-8).[7] In the acidic environment of the stomach (pH ~1-3), the compound will be predominantly in its neutral, more lipophilic form, favoring absorption. In the more neutral to slightly alkaline environment of the intestines (pH ~6-7.5), a significant fraction will be ionized, increasing its solubility. This pH-dependent behavior is a critical consideration for oral drug development.[2]

Trustworthiness: Potentiometric titration is a highly reliable method for pKa determination.[14] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa can be determined from the inflection point of the resulting titration curve.

Experimental Protocols and Workflows

A systematic approach to characterizing the physicochemical properties of a novel compound like 4-Hydroxy-6-propyl-pyran-2-one is essential. The following workflow outlines the logical progression of experiments.

Caption: General workflow for physicochemical characterization of a research compound.

Protocol 1: Melting Point Determination (Capillary Method)

Authoritative Grounding: The capillary method is a standard technique for melting point determination recognized by pharmacopeias.[15] A pure crystalline substance will have a sharp, well-defined melting point, while impurities will typically depress the melting point and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the sample of 4-Hydroxy-6-propyl-pyran-2-one is completely dry and finely powdered. If necessary, crush any crystals using a mortar and pestle.[15]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material.

-

Packing: Tap the sealed end of the capillary on a hard surface to tightly pack the sample to a height of 2-3 mm.[16] Proper packing is critical for uniform heat transfer and accurate results.[15]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus).[17]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for observing the exact melting range.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Authoritative Grounding: The shake-flask method is considered the benchmark for determining thermodynamic equilibrium solubility, which is a critical parameter in biopharmaceutical characterization.[12]

Methodology:

-

System Preparation: Prepare a series of vials containing a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Addition of Compound: Add an excess amount of solid 4-Hydroxy-6-propyl-pyran-2-one to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[18]

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution from the solid residue.[13]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent.

-

Analysis: Determine the concentration of 4-Hydroxy-6-propyl-pyran-2-one in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Protocol 3: Structural Elucidation via NMR Spectroscopy

Authoritative Grounding: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[19][20] A combination of 1D (¹H, ¹³C) and 2D NMR experiments can unambiguously determine the structure of a novel compound.[21]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Hydroxy-6-propyl-pyran-2-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition:

-

Purpose: To identify the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).

-

Expected Signals: Protons on the propyl chain, vinylic protons on the pyrone ring, and the exchangeable proton of the hydroxyl group.

-

-

¹³C NMR Acquisition:

-

Purpose: To determine the number of different types of carbon atoms in the molecule.

-

Expected Signals: Carbonyl carbon of the lactone, sp² carbons of the pyrone ring, and sp³ carbons of the propyl group.

-

-

2D NMR Acquisition (if structure is unknown or requires confirmation):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the connectivity within the propyl group and the pyrone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, for example, linking the propyl group to the pyrone ring.

-

-

Data Analysis: Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from all spectra to assemble the final molecular structure.[22]

Conclusion

The physicochemical properties of 4-Hydroxy-6-propyl-pyran-2-one are intrinsic molecular characteristics that dictate its behavior in both chemical and biological systems. A comprehensive profile, established through rigorous and validated experimental protocols, is indispensable for guiding its application in research and development. By understanding the interplay between its structure, solubility, lipophilicity, and ionization, scientists can make informed decisions to optimize formulations, predict in vivo performance, and ultimately unlock the full therapeutic or synthetic potential of this promising heterocyclic compound.

References

-

ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

-

Babu, S. K. (2015). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor, 3(3), 23-28. [Link]

-

ResearchGate. Natural Product Structure Elucidation by NMR Spectroscopy. [Link]

-

Creative Biostructure. How Does NMR Help Identify Natural Compounds?. [Link]

-

Pharmapproach. (2023). Physicochemical properties of drug: Significance and symbolism. [Link]

-

Breitmaier, E. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 60(11), 709-716. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Wikipedia. Melting point. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

G. M. Keserü, G. M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current medicinal chemistry, 19(15), 2394–2403. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]

-

University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-574. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Swarthmore College. Experiment 1 — Properties of Organic Compounds. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

The Good Scents Company. (R)-delta-octalactone (R)-tetrahydro-6-propyl-2H-pyran-2-one. [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental science & technology, 53(19), 11433–11442. [Link]

-

Kharkiv National Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

PubChem. 4-Hydroxy-6-pentyl-2H-pyran-2-one. [Link]

-

PubChem. 4-Hydroxy-6-phenyl-2H-pyran-2-one. [Link]

-

PubChem. 4-Hydroxy-6-isobutyl-2H-pyran-2-one. [Link]

-

PubChem. 4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one. [Link]

-

ChemSynthesis. 4-hydroxy-6-phenyl-2H-pyran-2-one. [Link]

-

Carl ROTH. 4-Hydroxy-6-methyl-2H-pyran-2-one, 500 g. [Link]

-

SpectraBase. 4-hydroxy-6-methyl-2H-pyran-2-one - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

-

FooDB. Showing Compound xi-Tetrahydro-6-propyl-2H-pyran-2-one (FDB017642). [Link]

-

NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. [Link]

-

University of Wisconsin-Eau Claire. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. fiveable.me [fiveable.me]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. biosynth.com [biosynth.com]

- 7. 4-Hydroxy-6-methyl-2-pyrone | 675-10-5 [chemicalbook.com]

- 8. (R)-delta-octalactone, 108943-45-9 [thegoodscentscompany.com]

- 9. 4-Hydroxy-6-isobutyl-2H-pyran-2-one | C9H12O3 | CID 54727587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rheolution.com [rheolution.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. books.rsc.org [books.rsc.org]

- 15. thinksrs.com [thinksrs.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. westlab.com [westlab.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. acdlabs.com [acdlabs.com]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

Tautomerism in 4-Hydroxy-2-Pyrone Systems: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-hydroxy-2-pyrone scaffold is a privileged structure in medicinal chemistry, found in a plethora of natural products with diverse biological activities. The inherent tautomerism of this system, primarily the equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms, is a critical determinant of its physicochemical properties, biological activity, and ultimately its therapeutic potential. This in-depth technical guide provides a comprehensive exploration of tautomerism in 4-hydroxy-2-pyrone systems, offering researchers, scientists, and drug development professionals a thorough understanding of the underlying principles, analytical methodologies for characterization, and the profound implications for drug design and development.

Introduction: The Significance of Tautomerism in 4-Hydroxy-2-Pyrones

4-Hydroxy-2-pyrones are a class of heterocyclic compounds widely distributed in nature, forming the core structure of many biologically active natural products.[1][2] Their versatile bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties, make them attractive starting points for drug discovery programs.[3][4] A key feature of these molecules is their existence as a mixture of tautomers, which are constitutional isomers that readily interconvert.[5] This dynamic equilibrium is not merely a chemical curiosity but a pivotal factor that influences a molecule's shape, polarity, hydrogen bonding capabilities, and, consequently, its interaction with biological targets.[6]

For drug development professionals, a comprehensive understanding of the tautomeric landscape of a 4-hydroxy-2-pyrone-based drug candidate is paramount. The predominant tautomer under physiological conditions will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[5] Failure to consider tautomerism can lead to misleading structure-activity relationships (SAR) and potential failure in later stages of drug development.

This guide will delve into the fundamental aspects of tautomerism in 4-hydroxy-2-pyrone systems, providing both theoretical background and practical, field-proven methodologies for its investigation.

The Tautomeric Landscape of 4-Hydroxy-2-Pyrones

The tautomerism in 4-hydroxy-2-pyrone systems is primarily a form of keto-enol tautomerism. The two principal tautomers are the 4-hydroxy-2-pyrone (enol-like form) and the 2-hydroxy-4-pyrone (keto-like form).

Generally, the 4-hydroxy-2-pyrone form is the major tautomer in solution.[1][5] This preference is attributed to the extended conjugation of the double bonds within the pyrone ring, which imparts greater thermodynamic stability. The aromatic character of the ring in this form also contributes to its prevalence.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by a variety of factors. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric composition of a 4-hydroxy-2-pyrone derivative.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the tautomeric ratio.[7]

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the hydroxyl and carbonyl groups of the tautomers. This can stabilize both forms to varying degrees, and the overall effect on the equilibrium will depend on the specific interactions.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the tautomers.

-

Nonpolar Solvents: In nonpolar solvents like chloroform and benzene, the less polar tautomer may be favored.

Causality: The choice of solvent during an experiment is critical as it can shift the tautomeric equilibrium, potentially leading to different experimental outcomes. For instance, a compound that is active in a biological assay (aqueous environment) may exhibit a different tautomeric preference in a nonpolar solvent used for NMR characterization, complicating SAR analysis.

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for ionizable 4-hydroxy-2-pyrone derivatives.[6] Deprotonation of the hydroxyl group can lead to the formation of a resonance-stabilized anion, which can then be protonated at different positions to yield either tautomer. The pKa of the hydroxyl group is therefore a key parameter to consider.

Substituent Effects

The nature and position of substituents on the pyrone ring can significantly alter the relative stabilities of the tautomers.

-

Electron-donating groups (EDGs) can increase the electron density in the ring, potentially stabilizing the more aromatic 4-hydroxy-2-pyrone form.

-

Electron-withdrawing groups (EWGs) can decrease the electron density, which may favor the 2-hydroxy-4-pyrone form in some cases.

Causality: During the lead optimization phase of drug discovery, the introduction of various substituents to modulate biological activity and pharmacokinetic properties will invariably impact the tautomeric equilibrium. It is therefore essential to re-evaluate the tautomeric composition after each structural modification.

Temperature

Temperature can influence the position of the tautomeric equilibrium. According to Le Chatelier's principle, if the interconversion between tautomers is an endothermic or exothermic process, a change in temperature will shift the equilibrium to favor the formation of the products of the endothermic reaction at higher temperatures.

Experimental Methodologies for Studying Tautomerism

A multi-pronged approach employing a combination of spectroscopic and chromatographic techniques is often necessary to accurately characterize the tautomeric equilibrium of 4-hydroxy-2-pyrone systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for their identification and quantification.

-

Sample Preparation:

-

Accurately weigh a known amount of the 4-hydroxy-2-pyrone derivative.

-

Dissolve the compound in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃) to a known concentration. The choice of solvent is critical as it will influence the tautomeric ratio.[9]

-

Add a known amount of an internal standard with a singlet resonance that does not overlap with the analyte signals (e.g., dimethyl sulfone).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure complete relaxation of all relevant protons for accurate integration. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest.

-

A pulse angle of 90° should be used.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Carefully integrate the signals corresponding to each tautomer. Choose well-resolved signals that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer using the following formula: Mole Fraction of Tautomer A = (Integral of Tautomer A / Number of Protons) / [(Integral of Tautomer A / Number of Protons) + (Integral of Tautomer B / Number of Protons)]

-

The equilibrium constant (Keq) can be calculated as the ratio of the mole fractions of the two tautomers.

-

Self-Validation: The use of an internal standard of known concentration allows for the absolute quantification of the total analyte, which should correspond to the initial weighed amount, thus validating the accuracy of the sample preparation and NMR measurements.

| Parameter | Rationale |

| Choice of Solvent | To investigate the influence of the environment on the tautomeric equilibrium. |

| Internal Standard | For accurate quantification and validation of the measurement. |

| Long Relaxation Delay (D1) | To ensure complete relaxation of all protons for accurate integration. |

| 90° Pulse Angle | To maximize the signal intensity. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a useful technique for studying tautomeric equilibria, especially when the tautomers have distinct absorption spectra.[10]

-

Sample Preparation:

-

Prepare a series of solutions of the 4-hydroxy-2-pyrone derivative in the solvent of interest at different known concentrations.

-

Prepare solutions in different solvents to study the effect of solvent polarity.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Use a quartz cuvette with a known path length.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer. This may require deconvolution of overlapping spectra.

-

By applying Beer-Lambert's law and analyzing the changes in absorbance at specific wavelengths with varying conditions (e.g., solvent composition, pH), the equilibrium constant can be determined.

-

Self-Validation: The linearity of a Beer-Lambert plot (absorbance vs. concentration) for a wavelength where only one tautomer absorbs significantly can validate the accuracy of the concentration series and the spectrophotometer.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to separate and quantify the individual tautomers if their interconversion is slow on the chromatographic timescale.[7][11]

-

Method Development:

-

Develop a reversed-phase HPLC method. A C18 column is a good starting point.

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a suitable buffer) to achieve baseline separation of the tautomers.[12] The pH of the mobile phase can be a critical parameter to adjust.

-

Select a suitable detection wavelength where both tautomers have good absorbance.

-

-

Quantitative Analysis:

-

Inject a known concentration of the sample.

-

Integrate the peak areas of the separated tautomers.

-

The ratio of the peak areas can be used to determine the tautomer ratio, assuming the detector response is similar for both tautomers. This can be confirmed by isolating each tautomer and determining their individual response factors.

-

Self-Validation: The sum of the concentrations of the two tautomers determined by HPLC should equal the known total concentration of the injected sample.

Computational Chemistry in Tautomerism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[8][13]

Step-by-Step Protocol for DFT Calculations

-

Structure Preparation:

-

Build the 3D structures of the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone tautomers.

-

Perform an initial geometry optimization using a lower level of theory to obtain reasonable starting structures.

-

-

DFT Calculations:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[13][14] The frequency calculation is essential to confirm that the optimized structures are true minima (no imaginary frequencies).

-

To model the effect of a solvent, perform the same calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[7]

-

-

Energy Analysis:

-

Extract the Gibbs free energies (G) for each tautomer from the output files.

-

The difference in Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (Keq) using the following equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

Self-Validation: The calculated relative stabilities of the tautomers should be compared with experimental data obtained from NMR or UV-Vis spectroscopy to validate the chosen computational method. If there is a significant discrepancy, a different functional or basis set may be required.

Sources

- 1. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 6. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Guide to the Synthesis of 4-Hydroxy-2-Pyrones: Strategies, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyrone scaffold is a privileged heterocyclic motif found in a diverse array of natural products and pharmacologically active compounds. Its inherent biological activities and synthetic versatility have established it as a valuable building block in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review on the synthesis of 4-hydroxy-2-pyrones, offering field-proven insights into the core synthetic strategies, the causality behind experimental choices, and detailed, step-by-step methodologies for key transformations.

Introduction: The Significance of the 4-Hydroxy-2-Pyrone Core

4-Hydroxy-2-pyrones, also known as triacetic acid lactone and its derivatives, are polyketides that are widespread in nature and exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. The unique electronic and structural features of this scaffold, characterized by a conjugated system with both nucleophilic and electrophilic centers, make it an attractive starting point for the synthesis of more complex molecules.[1] Furthermore, the potential for sustainable production of some 4-hydroxy-2-pyrones from biomass feedstocks has garnered significant interest, positioning them as valuable biorenewable platform chemicals.[1][2] This guide will delve into the primary synthetic routes developed to access this important class of compounds.

Biomimetic Approach: Cyclization of 1,3,5-Tricarbonyl Compounds

The most prevalent and biomimetic strategy for the synthesis of 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[1][3] This approach mimics the natural polyketide biosynthetic pathway where polyketide synthases catalyze the iterative condensation of acyl-CoA units followed by cyclization.[1]

Underlying Principles and Mechanistic Insights

The core of this methodology lies in the generation of a 1,3,5-triketone intermediate, which upon intramolecular condensation, typically under basic or acidic conditions, yields the 4-hydroxy-2-pyrone ring. The choice of base is critical and can influence the reaction's efficiency and selectivity. Common bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium methoxide (NaOMe), and potassium carbonate (K₂CO₃).[3]

The general mechanism proceeds through the deprotonation of an active methylene group within the 1,3,5-tricarbonyl chain, followed by an intramolecular nucleophilic attack on one of the carbonyl groups to form a six-membered ring intermediate. Subsequent dehydration and tautomerization lead to the formation of the aromatic 4-hydroxy-2-pyrone system.

Diagram: General Mechanism of 1,3,5-Tricarbonyl Cyclization

Caption: General mechanism for the base-catalyzed cyclization of a 1,3,5-tricarbonyl compound.

Experimental Protocol: Synthesis of 6-Substituted 4-Hydroxy-2-pyrones from β-Ketoesters and Aldehydes

This method involves a three-step sequence: a vinylogous Mukaiyama aldol addition, an oxidation, and a thermal cyclization.

Step 1: Vinylogous Mukaiyama Aldol Addition

-

To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of the corresponding silyl enol ether of an acetoacetate equivalent (1.2 equiv) in DCM.

-

Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (1.1 equiv), dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate alcohol.

Step 2: Dess-Martin Oxidation

-

To a solution of the alcohol from Step 1 (1.0 equiv) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 equiv) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously until the layers are clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1,3,5-triketone.

Step 3: Thermal Cyclization

-

Dissolve the 1,3,5-triketone from Step 2 in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux for 2-6 hours, monitoring the formation of the 4-hydroxy-2-pyrone by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to afford the final 4-hydroxy-2-pyrone.

| Aldehyde (RCHO) | Silyl Enol Ether | Lewis Acid | Oxidation Reagent | Cyclization Solvent | Overall Yield (%) | Reference |

| Benzaldehyde | 1-(trimethylsiloxy)-1-methoxy-1,3-butadiene | TiCl₄ | Dess-Martin Periodinane | Toluene | 65 | [4] |

| 4-Chlorobenzaldehyde | 1-(trimethylsiloxy)-1-methoxy-1,3-butadiene | TiCl₄ | Dess-Martin Periodinane | Xylene | 62 | [4] |

| Cinnamaldehyde | 1-(trimethylsiloxy)-1-methoxy-1,3-butadiene | TiCl₄ | Dess-Martin Periodinane | Toluene | 58 | [4] |

| Hexanal | 1-(trimethylsiloxy)-1-methoxy-1,3-butadiene | TiCl₄ | Dess-Martin Periodinane | Xylene | 71 | [4] |

Modification of Readily Available Pyrones: A Versatile Strategy

A powerful and widely used approach for the synthesis of diverse 4-hydroxy-2-pyrones involves the chemical modification of readily available pyrone starting materials, such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL).[1][3]

Deacetylation of Dehydroacetic Acid

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-pyrone) is an inexpensive and commercially available starting material. Its deacetylation provides a straightforward route to 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone).

Causality Behind Experimental Choices: The deacetylation is typically carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The acid protonates the acetyl carbonyl group, making it more susceptible to nucleophilic attack by water, leading to hydrolysis and subsequent decarboxylation of the resulting β-keto acid. The concentration of the sulfuric acid and the reaction temperature are critical parameters that need to be carefully controlled to avoid side reactions, such as rearrangement to 2,6-dimethyl-4-pyrone-3-carboxylic acid.[5]

Diagram: Deacetylation of Dehydroacetic Acid

Caption: Synthesis of triacetic acid lactone from dehydroacetic acid.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid [3]

-

Carefully add dehydroacetic acid (1.0 equiv) to a pre-heated solution of concentrated sulfuric acid (e.g., 90-95%) (typically a 1.5:1 to 2.5:1 weight ratio of H₂SO₄:DHA) at a temperature of 120-140 °C.[5]

-

Maintain the reaction mixture at this temperature for a short period (e.g., 2-5 minutes) until the reaction is complete (the solution may change color).

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product, 4-hydroxy-6-methyl-2-pyrone, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from water or ethanol to yield white to off-white crystals.

Modern Synthetic Methods: Expanding the Toolkit

In addition to the classical methods, several modern synthetic strategies have emerged, offering novel and efficient pathways to 4-hydroxy-2-pyrones with diverse substitution patterns.

Gold-Catalyzed Cyclization of Acetylenic Acids

Gold catalysts have proven to be highly effective in promoting the cyclization of various acetylenic compounds. In the context of 4-hydroxy-2-pyrone synthesis, gold(I) catalysts can facilitate the intramolecular cyclization of acetylenic 1,3-dicarbonyl compounds or the self-condensation of acetylenecarboxylic acids.[3][6]

Mechanistic Rationale: The gold(I) catalyst acts as a soft π-acid, activating the alkyne moiety towards nucleophilic attack. In the case of acetylenic 1,3-dicarbonyl compounds, the enol oxygen of the dicarbonyl system attacks the gold-activated alkyne in a 6-endo-dig fashion, leading to the formation of the pyrone ring after protodeauration.[3]

Diagram: Gold-Catalyzed Cyclization of an Acetylenic β-Ketoester

Caption: Proposed mechanism for the gold-catalyzed synthesis of a 4-hydroxy-2-pyrone.

Experimental Protocol: Gold-Catalyzed Self-Condensation of an Acetylenecarboxylic Acid [3]

-

To a solution of the acetylenecarboxylic acid (1.0 equiv) in an anhydrous solvent such as toluene at room temperature, add a gold(I) catalyst, for example, a combination of chloro(triphenylphosphine)gold(I) ([AuCl(PPh₃)]) (5 mol%) and a silver salt cocatalyst like silver hexafluoroantimonate(V) (AgSbF₆) (5 mol%).

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a short pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-hydroxy-2-pyrone.

| Acetylenecarboxylic Acid | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylpropiolic acid | [AuCl(PPh₃)] / AgSbF₆ | Toluene | 81 | [3] |

| 2-Hexynoic acid | [AuCl(PPh₃)] / AgSbF₆ | Toluene | 56 | [3] |

Syntheses Based on Ketenes

[4+2] Cycloaddition reactions involving ketenes provide another route to the 4-hydroxy-2-pyrone core, although this method is less commonly employed.[3] Stable ketenes can react with 1,3-dicarbonyl compounds to afford 4-hydroxy-2-pyrones in good yields.[3]

Experimental Protocol: Reaction of a Stable Ketene with a 1,3-Dicarbonyl Compound [3]

-

To a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone or a derivative of acetoacetic acid) (1.0 equiv) in an aprotic solvent like diethyl ether or THF, add a stable ketene (1.0-1.2 equiv) at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Ketene | 1,3-Dicarbonyl Compound | Solvent | Yield (%) | Reference |

| Diphenylketene | Acetylacetone | Diethyl Ether | 75 | [3] |

| (Methoxycarbonyl)methylketene | Dimedone | THF | 68 | [3] |

Biocatalytic Synthesis: A Green Alternative

The biosynthesis of 4-hydroxy-2-pyrones in nature is catalyzed by polyketide synthases (PKS). This has inspired the development of biocatalytic methods for their production, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Enzymatic Synthesis of Triacetic Acid Lactone

Triacetic acid lactone (TAL) can be produced from glucose through fermentation using microorganisms engineered to express a 2-pyrone synthase (2-PS) enzyme.[7][8] This biocatalytic approach starts from a renewable feedstock and proceeds under mild conditions.

Key Principles: The 2-PS enzyme catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA to form a triketide intermediate, which then undergoes intramolecular cyclization and lactonization to yield TAL.[7] The efficiency of this process can be enhanced by metabolic engineering of the host microorganism to increase the intracellular pools of the precursor molecules.

Diagram: Biosynthetic Pathway to Triacetic Acid Lactone

Caption: Simplified biosynthetic pathway for the enzymatic synthesis of triacetic acid lactone.

Conclusion and Future Perspectives

The synthesis of 4-hydroxy-2-pyrones has evolved significantly, with a range of methodologies available to access this important heterocyclic scaffold. Classical methods based on the cyclization of 1,3,5-tricarbonyl compounds and the modification of dehydroacetic acid remain robust and widely applicable. Modern catalytic approaches, particularly those employing gold and other transition metals, have expanded the synthetic scope and provided access to novel derivatives under mild conditions. Furthermore, the development of biocatalytic routes offers a promising avenue for the sustainable production of these valuable compounds.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems, the expansion of the substrate scope to generate greater molecular diversity, and the optimization of biocatalytic processes for industrial-scale production. The continued exploration of the synthetic chemistry of 4-hydroxy-2-pyrones will undoubtedly lead to the discovery of new derivatives with enhanced biological activities, contributing to advancements in drug discovery and development.

References

-

Fedin, V.; Obydennov, D.; Usachev, S.; Sosnovskikh, V. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics2023 , 4, 539-561. [Link]

-

Fedin, V. V.; Obydennov, D. L.; Usachev, S. A.; Sosnovskikh, V. Y. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. ResearchGate. [Link]

-

Markham, J. E.; Li, J.; Hohn, T. M.; Frost, J. W. Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis. Metabolic Engineering2018 , 45, 10-18. [Link]

-

Xie, D.; Shao, Z.; Wang, W.; Frost, J. W. Microbial synthesis of triacetic acid lactone. Biotechnology Progress2009 , 25, 399-406. [Link]

-

Fedin, V. V.; Obydennov, D. L.; Usachev, S. A.; Sosnovskikh, V. Y. Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. [Link]

-

Triacetic acid lactone. Wikipedia. [Link]

-

Lee, J. H.; Lee, Y. J.; Kim, J. H.; Lee, S. K.; Lee, C. H.; Lee, H. S. Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs2015 , 13, 1581-1612. [Link]

-

Facile construction of 2-pyrones under carbene catalysis. RSC Advances2024 , 14, 28585-28595. [Link]

- Palmer, J. T.; Horgan, S. W. Process for the preparation of 4-hydroxy-6-methyl-2-pyrone.

-

Palmer, A. Z.; Heggestad, J. T.; Nakao, A. T.; DeRito, C. M.; Spivack, J. D.; Coates, G. W. Rewiring Yarrowia lipolytica toward triacetic acid lactone for materials generation. Proceedings of the National Academy of Sciences2018 , 115, 2530-2535. [Link]

-

Synthesis of 4‐hydroxy‐2‐pyrones 76 by gold‐π‐acid catalysis. ResearchGate. [Link]

-

4-Hydroxy-6-methyl-2-pyrone. PubChem. [Link]

-

Synthesis of 6-Substituted 4-Hydroxy-2-pyrones from Aldehydes by Addition of an Acetoacetate Equivalent, Dess-Martin Oxidation and Subsequent Cyclization. ResearchGate. [Link]

-

4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions. ResearchGate. [Link]

- Palmer, J. T.; Horgan, S. W. Process for the preparation of 4-hydroxy-6-methyl-2- pyrone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 2-Pyrone synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Polyketide Origins of 4-Hydroxy-Pyranones

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxy-pyranone scaffold is a recurring and vital structural motif found in a vast array of natural products exhibiting diverse biological activities. These compounds, which range from mycotoxins to potential platform chemicals, originate from one of the most versatile biosynthetic pathways in nature: the polyketide pathway. Understanding the enzymatic machinery and biochemical logic that governs their formation is paramount for both the discovery of new bioactive molecules and the engineering of novel biocatalysts. This technical guide provides an in-depth exploration of the polyketide origins of 4-hydroxy-pyranones, detailing the classes of Polyketide Synthases (PKSs) involved, the core mechanisms of pyrone ring formation, and the experimental methodologies used to elucidate and engineer these complex pathways. Through detailed protocols, mechanistic diagrams, and illustrative case studies, we aim to equip researchers with the foundational knowledge and practical insights required to navigate this exciting field.

Introduction: The Significance of 4-Hydroxy-Pyranones

4-Hydroxy-2-pyrones are a class of heterocyclic compounds characterized by a six-membered lactone ring bearing a hydroxyl group at the C-4 position.[1][2][3][4] As polyketides, they are widespread in nature and have been isolated from fungi, bacteria, and plants.[1][3][5] Their significance is twofold. Firstly, many possess potent biological activities, making them attractive targets for drug discovery and development.[1][4] Secondly, simpler members of the family, such as Triacetic Acid Lactone (TAL), are considered valuable "platform chemicals"—biorenewable molecules that can be synthesized microbially from simple feedstocks like glucose and subsequently converted into a variety of value-added products.[3][4][6]

The biosynthesis of these compounds is orchestrated by large, multi-domain enzymes known as Polyketide Synthases (PKSs).[7] These remarkable molecular factories assemble polyketide chains from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis.[7] However, PKSs exhibit far greater programming flexibility, allowing for the generation of immense structural diversity. This guide will dissect the specific biosynthetic logic employed by PKSs to construct the 4-hydroxy-pyranone core.

The Master Architects: Polyketide Synthase (PKS) Machinery